

A Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Cyclohexanedimethanol**

Cat. No.: **B1582361**

[Get Quote](#)

An important introductory note: Scientific literature and chemical databases extensively detail the properties of 1,4-Cyclohexanedimethanol (CHDM), which exists as cis and trans geometric isomers. Conversely, information on **1,1-Cyclohexanedimethanol** is exceedingly scarce. This is because geminal diols (compounds with two hydroxyl groups on the same carbon) are typically unstable and readily dehydrate to form the corresponding carbonyl compound (in this case, cyclohexanecarbaldehyde).[1][2][3][4][5] Therefore, this technical guide will focus on the well-characterized and industrially significant cis and trans isomers of 1,4-Cyclohexanedimethanol.

This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physical characteristics of these compounds.

Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

1,4-Cyclohexanedimethanol is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyesters and polyurethanes.[6][7][8] Its physical properties are significantly influenced by the geometric arrangement of the two hydroxymethyl groups relative to the cyclohexane ring. Commercial CHDM is typically a mixture of these isomers, with a common ratio being approximately 30:70 (cis to trans).[6]

Summary of Quantitative Data

The physical properties of the individual cis and trans isomers, as well as their commercial mixtures, are summarized in the table below for comparative analysis.

Physical Property	cis-1,4-Cyclohexanedimethanol	trans-1,4-Cyclohexanedimethanol	Commercial Mixture (cis/trans)
Molecular Formula	C ₈ H ₁₆ O ₂	C ₈ H ₁₆ O ₂	C ₈ H ₁₆ O ₂
Molar Mass (g/mol)	144.21	144.21	144.21
Appearance	White waxy solid	White waxy solid	White waxy solid
Melting Point (°C)	43	61 - 70	41 - 61
Boiling Point (°C)	286	283	282 - 288
Density (g/cm ³)	Data not readily available	Data not readily available	~1.04 @ 25°C
Flash Point (°C)	Data not readily available	> 109	161 (closed cup)
Water Solubility	Miscible	Miscible	Miscible
Solubility in other solvents	Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether.	Soluble in alcohol and ketones; almost insoluble in aliphatic hydrocarbons and ether.	Soluble in ethanol, benzene, trichloromethane, ketones, and glycol ethers.

(Data compiled from multiple sources)

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is essential for the quality control, application, and modeling of chemical compounds. Below are detailed methodologies for measuring the key physical properties of CHDM isomers, based on standardized and widely accepted laboratory practices.

Melting Point Determination

The melting point provides a sharp indication of a substance's purity. For crystalline solids like the isomers of CHDM, a narrow melting range is indicative of high purity.

- Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point) is recorded.
- Apparatus:
 - Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).
 - Glass capillary tubes (one end sealed).
 - Thermometer calibrated to USP/ISO standards.
- Methodology (based on USP <741> and general organic chemistry practices):
 - Sample Preparation: A small amount of the dry CHDM isomer is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[9][10]
 - Measurement: The loaded capillary is placed in the heating block of the apparatus.
 - A rapid heating rate is used to determine an approximate melting point. The apparatus is then allowed to cool.
 - A second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point.
 - The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[10][11]
 - The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

- The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

Boiling point is a critical property for purification by distillation and for understanding a substance's volatility.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, micro boiling point determination is often used. Standardized methods like ASTM D2887 use gas chromatography to determine the boiling range distribution of petroleum products, which can be adapted for pure chemical compounds.[12][13]
- Apparatus:
 - Gas chromatograph (GC) equipped with a nonpolar capillary column and a flame ionization detector (FID).
 - Heating block or Thiele tube for micro determination.
 - Small test tube, capillary tube, and thermometer.
- Methodology (Simulated Distillation by GC - adapted from ASTM D2887):
 - Calibration: A mixture of n-alkanes with known boiling points is injected into the GC under the same conditions to be used for the sample. A calibration curve of retention time versus boiling point is generated.[13]
 - Sample Analysis: A solution of the CHDM isomer in a suitable solvent is injected into the GC. The column temperature is increased at a reproducible linear rate.[13]
 - Data Interpretation: The retention time of the CHDM peak is recorded. The boiling point is determined by correlating this retention time with the calibration curve. This method provides a highly accurate boiling point equivalent to that from a true boiling point distillation.[12]

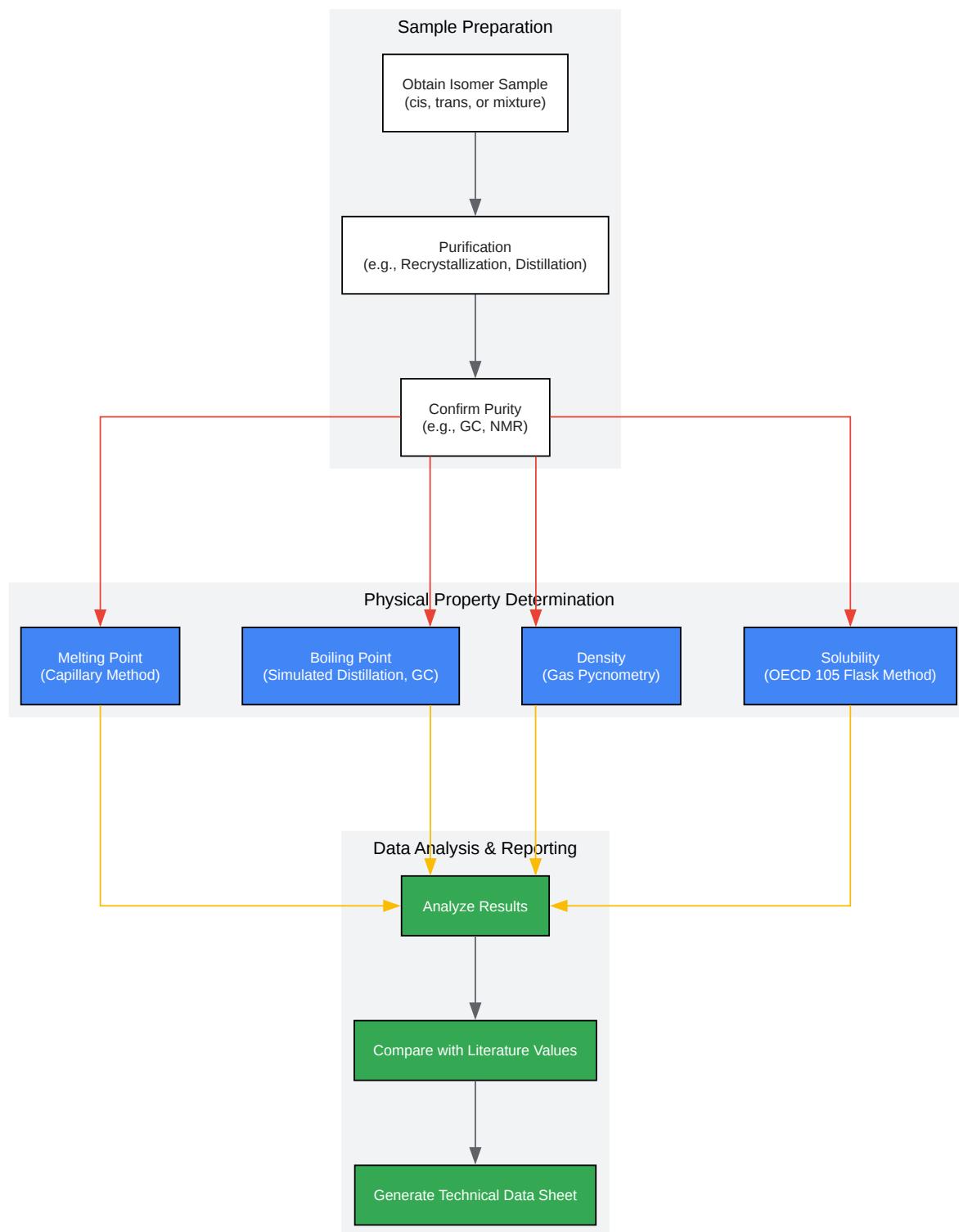
Density Determination

Density is a fundamental property used for material identification and for converting between mass and volume.

- Principle: Density is defined as mass per unit volume. For solids and liquids, this is commonly determined using the buoyancy technique (Archimedes' principle) or by using a pycnometer (a flask with a precise, known volume).[14][15]
- Apparatus:
 - Analytical balance with a density kit (for buoyancy method).
 - Pycnometer.
 - Graduated cylinder and balance (for displacement method).
- Methodology (Gas Pycnometry):
 - Principle: This non-destructive technique measures the skeletal density of a solid by displacing a known quantity of an inert gas (typically helium) and applying the ideal gas law.[14]
 - Procedure: The mass of the CHDM sample is accurately measured and the sample is placed in a chamber of known volume.
 - The chamber is sealed and filled with helium to a specific pressure.
 - The gas is then expanded into a second calibrated reference chamber.
 - The pressure difference before and after expansion allows for the precise calculation of the sample's volume, excluding any open pores.
 - The density is calculated by dividing the sample's mass by the measured volume.[14]

Solubility Determination

Solubility data is crucial for applications in formulations, separations, and assessing environmental fate.


- Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The OECD 105 guideline provides standardized methods for this determination.[16][17][18][19][20]
- Apparatus:
 - Constant temperature water bath or shaker.
 - Vials with screw caps.
 - Analytical balance.
 - Centrifuge or filtration apparatus.
 - Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).
- Methodology (Flask Method - based on OECD 105):
 - Equilibration: An excess amount of the CHDM isomer is added to a known volume of the solvent (e.g., water) in a vial. This ensures that a saturated solution is formed.
 - The mixture is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, which is typically 24-48 hours.[16][20]
 - Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by centrifugation or filtration.
 - Concentration Analysis: The concentration of CHDM in the clear, saturated solution is determined using a suitable and validated analytical method.
 - The solubility is reported in units of mass per volume (e.g., g/L) or mass per mass of solvent at the specified temperature.[17]

Signaling Pathways and Biological Activity

The user query included a requirement for information on signaling pathways. For a simple diol like 1,4-Cyclohexanedimethanol, which is primarily used as an industrial chemical and polymer monomer, there is no established role in biological signaling pathways in the way a drug or endogenous ligand would have. Its biological effects are primarily related to toxicology at high concentrations rather than specific receptor-mediated signaling. Therefore, a discussion of signaling pathways is not applicable in the context of its core physical and chemical properties.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like 1,4-Cyclohexanedimethanol.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for physical property characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 7. CAS 105-08-8: 1,4-Cyclohexanedimethanol | CymitQuimica [cymitquimica.com]
- 8. guidechem.com [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. thinksrs.com [thinksrs.com]
- 12. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 15. mt.com [mt.com]
- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 17. filab.fr [filab.fr]
- 18. laboratuar.com [laboratuar.com]
- 19. Water Solubility | Scymaris [scymaris.com]
- 20. oecd.org [oecd.org]

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 1,4-Cyclohexanedimethanol Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582361#physical-properties-of-1-1-cyclohexanedimethanol-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com